molecular formula C10H15N3O3 B2933694 tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate CAS No. 1529558-99-3

tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B2933694
CAS No.: 1529558-99-3
M. Wt: 225.248
InChI Key: BPOYRBJQERKMKK-UHFFFAOYSA-N
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Description

tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate: is a chemical compound with the molecular formula C10H15N3O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrazole derivative. One common method is the condensation of tert-butyl carbamate with 5-formyl-1-methyl-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pyrazole derivatives, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on biological systems. It is often employed in the development of new drugs and therapeutic agents due to its potential biological activity .

Medicine: this compound is investigated for its potential use in pharmaceuticals. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it valuable for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyrazole ring can interact with various receptors and enzymes, affecting their function and signaling pathways .

Comparison with Similar Compounds

Comparison: tert-butylN-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-(5-formyl-1-methylpyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-7(6-14)13(4)12-8/h5-6H,1-4H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOYRBJQERKMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529558-99-3
Record name tert-butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate
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